Tasidotin (ILX651), a synthetic derivative of dolastatin-15, inhibits cell proliferation by specifically suppressing the dynamic instability of microtubules without a substantial reduction in microtubule polymer mass [1]. This dynamic instability is crucial for the proper function of the mitotic spindle during cell division.
The table below summarizes the key effects of tasidotin and its carboxylate metabolite on microtubule dynamics:
| Feature | Tasidotin (Parent Drug) | Tasidotin C-carboxylate (Major Metabolite) |
|---|---|---|
| Primary Mechanism | Suppresses microtubule dynamic instability [1]. | Suppresses microtubule dynamic instability; considered the principal active agent [1]. |
| Effect on Tubulin Polymerization (IC₅₀) | Weak inhibitor (~30 µM) [1]. | More potent than the parent drug [1]. |
| Key Effects on Microtubule Plus Ends | Reduces shortening rate & catastrophe frequency; decreases time microtubules spend growing [1]. | Qualitatively similar to tasidotin, but 10-30 times more potent [1]. |
| Effect on Microtubule Minus Ends | Enhances dynamic instability (increases shortening length, catastrophe frequency; reduces rescue frequency) [1]. | Information not specified in search results. |
| Cellular Proliferation IC₅₀ | ~63 nM (MCF7/GFP breast cancer cells) [1]. | Information not specified in search results. |
This diagram illustrates the intracellular metabolic activation of tasidotin and its subsequent effects on microtubule function:
Intracellular activation of tasidotin and mechanism of action
For researchers seeking to replicate or understand the foundational studies, here are the methodologies for key experiments cited in the literature.
This method measures the direct effects of tasidotin on purified microtubules.
This protocol details how to track the intracellular conversion of tasidotin to its active metabolite.
This method is used to determine the IC₅₀ value of tasidotin in cell lines.
The intracellular metabolism of Tasidotin involves a key activation step and a subsequent deactivation pathway, converting the prodrug into its active and inactive forms.
Diagram 1: The intracellular metabolic pathway of Tasidotin shows activation to P5 and subsequent deactivation.
Evidence for this pathway is robust. Studies using radiolabeled [³H]Tasidotin tracked the time-dependent intracellular formation of P5 and its subsequent decline as proline levels increased [1]. Furthermore, using an inhibitor of prolyl oligopeptidase (N-benzyloxycarbonylprolylprolinal, BCPP) in CCRF-CEM human leukemia cells caused a 30-fold increase in the IC₅₀ of Tasidotin and led to significant intracellular accumulation of the parent drug, confirming the enzyme's role in activation [1] [2].
The metabolites of Tasidotin exhibit distinct biological activities. The following table summarizes key quantitative data comparing Tasidotin, P5, and P4.
Table 1: Comparative Activity of Tasidotin and Its Metabolites
| Compound | Inhibition of Tubulin Polymerization (IC₅₀) | Cytotoxicity (IC₅₀ in various cell lines) | Proposed Role |
|---|---|---|---|
| Tasidotin | Less active than P5 [1] | ~Low nanomolar range [1] [3] | Prodrug |
| P5 | ~1.3 µM (more active than parent) [1] | >60-fold less cytotoxic than Tasidotin in MCF-7 cells [1] | Active Metabolite |
| P4 | Little activity [1] [2] | Little activity [1] [2] | Inactive Metabolite |
This data highlights a critical concept: while P5 is more effective at disrupting its molecular target (tubulin), it is often less cytotoxic than the parent Tasidotin. This apparent paradox is explained by cell permeability; Tasidotin enters cells more efficiently than P5. Therefore, a cell's overall sensitivity to Tasidotin depends on both the efficient uptake of the prodrug and the balance between its activation to P5 and deactivation to P4/proline [1].
For researchers aiming to study this metabolic pathway, here are the core methodologies from the literature.
Table 2: Key Experimental Models and Conditions
| Experimental Aspect | Protocol Details |
|---|---|
| Cell Culture | Human cancer cell lines (e.g., Burkitt lymphoma CA46, leukemia CCRF-CEM) grown in RPMI 1640 medium supplemented with 5-10% fetal bovine serum at 37°C in 5% CO₂ [1]. |
| Drug Treatment & Uptake | [³H]Tasidotin (custom synthesized, radiolabel in the second proline residue) added to cells in log phase. Cells harvested by centrifugation/scraping, washed with PBS, and disrupted by sonication [1]. |
| Metabolite Analysis | Cell extracts deproteinized (heat, ethanol). Supernatants analyzed by HPLC on a C18 column (e.g., Waters Symmetry C18, 4.6x150mm, 3.5µm) with a gradient of 0.1% TFA in water and 0.07% TFA in acetonitrile. Detection via UV (215 nm) and in-line radiodetector [1]. |
| Enzyme Inhibition | Cells pre-treated/inculbated with prolyl oligopeptidase inhibitor BCPP (N-benzyloxycarbonylprolylprolinal) to assess impact on Tasidotin activation and cytotoxicity [1] [2]. |
| Tubulin Polymerization Assay | Effects on tubulin assembly measured turbidimetrically (350 nm) using purified bovine brain tubulin. Extent of assembly inhibition determined at 20 min with varying drug concentrations [1]. |
The following workflow diagram illustrates how these experimental components integrate in a typical study.
Diagram 2: A generalized experimental workflow for studying Tasidotin intracellular metabolism and activity.
The intracellular metabolism of Tasidotin offers critical insights for anticancer drug design:
Tasidotin HCl (also known as ILX651 or Synthadotin) is a third-generation, synthetic peptide analog of the antimitotic depsipeptide dolastatin 15, which was originally discovered from a marine cyanobacterium [1] [2] [3]. Its primary mechanism of action is the inhibition of microtubule assembly and dynamics, leading to cell cycle arrest and apoptosis [4] [5] [3].
A key to understanding its activity is its intracellular metabolic activation [5]. The following diagram illustrates this pathway and its subsequent effects:
As the diagram shows, Tasidotin itself acts as a prodrug. Its active form, the P5 metabolite, is significantly more potent than the parent compound in inhibiting tubulin polymerization [5]. Subsequent metabolism to P4 and proline represents a detoxification pathway.
The table below summarizes the cytotoxic and biochemical activity of Tasidotin and its key metabolite across various experimental models.
| Compound / Assay | Experimental Model | Activity (IC₅₀ / Effect) | Notes / Context |
|---|---|---|---|
| Tasidotin (Cytotoxicity) | MDA-MB-435 breast carcinoma cells [4] [3] | 4 nM | More sensitive cell line. |
| HS 578-T breast carcinoma cells [4] [3] | 200 nM | Less sensitive cell line; 50x difference highlights variable uptake. | |
| Pediatric sarcoma cell lines [4] [3] | 2 - 320 nM | Range across Ewing's sarcoma, rhabdomyosarcoma, osteosarcoma lines. | |
| HCT116 colorectal cancer cells [2] | 2.2 nM | Parental cell line. | |
| HCT116 HIF-1α-/- cells [2] | 5.4 nM | 2.5-fold potency reduction suggests HIF-1α pathway involvement. | |
| P5 Metabolite (Biochemical) | Tubulin polymerization assay [5] | More active than Tasidotin | Primary active form; more potent inhibitor of tubulin assembly. |
| P4 Metabolite (Biochemical) | Tubulin polymerization assay [5] | Little to no activity | Inactive detoxification product. |
| In Vivo Efficacy | Mouse xenograft model [4] [3] | 90 mg/kg/day (MTD) | Maximally Tolerated Dose (MTD) for a 5-day treatment cycle. |
For your research and reference, here are the methodologies for key experiments cited in the search results.
1. Cell Growth Inhibition (Cytotoxicity) Assay [4]
2. In Vivo Dosing and Toxicity Study [4] [3]
3. Analysis of Intracellular Metabolism [5]
The table below summarizes the key pharmacokinetic parameters of tasidotin (ILX651) and its active metabolite, tasidotin-C-carboxylate, observed in human clinical trials and mouse xenograft models.
| Parameter | Tasidotin (ILX651) in Humans [1] [2] | Tasidotin-C-carboxylate in Humans [1] | Tasidotin-C-carboxylate in Mouse Xenografts [3] |
|---|---|---|---|
| Effective Half-life (t₁/₂) | ≤ 55 minutes (biphasic) [2] | Information not specified in sources | Several hours (when formed from tasidotin administration) [3] |
| Alternative Dosing Half-life | 2.5 - 4.5 hours (terminal, weekly x3 schedule) [1] | - | - |
| Metabolite Formation | ~5% of dose converted to carboxylate [3] | - | - |
| Urinary Excretion | ~11% of unchanged drug [2] | - | - |
| Tumor Penetration | - | 17-49% contribution to total exposure in tumors [3] | High; tumor concentrations much higher than plasma [3] |
| Direct Administration | - | - | Half-life on the order of minutes [3] |
A critical finding from preclinical models is that ILX651 acts primarily as a prodrug. Its antitumor activity is largely mediated by its metabolite, tasidotin-C-carboxylate. The following diagram illustrates the metabolic activation pathway and key experimental evidence.
ILX651 metabolic activation pathway and key experimental evidence supporting the prodrug mechanism.
The pharmacokinetic data were derived using standardized clinical and preclinical experimental designs.
The pharmacokinetic profile of ILX651 reveals a prodrug with a favorable profile for further development:
Tasidotin functions as a prodrug that undergoes a critical intracellular activation step. Its efficacy is ultimately determined by a balance between this activation and subsequent deactivation pathways [1] [2].
The following diagram illustrates the intracellular metabolic pathway of Tasidotin, showing its activation to the cytotoxic P5 and subsequent deactivation to inactive metabolites.
Key quantitative data from preclinical and clinical studies is summarized in the table below.
| Aspect | Experimental Findings & Data |
|---|---|
| Tubulin Polymerization Assay | P5 metabolite was "more active as an inhibitor of tubulin polymerization" than Tasidotin, Cemadotin, and Dolastatin 15 [1]. |
| Cytotoxicity Correlation | Cytotoxicity across 7 cell lines correlated with total drug uptake and was negatively affected by the extent of P5 degradation to P4/proline [1] [2]. |
| Enzyme Involvement | Prolyl oligopeptidase is implicated in the initial activation of Tasidotin to P5. Its inhibition led to a 30-fold increase in Tasidotin's IC50 [1] [2]. |
| Clinical PK (Phase I) | Pharmacokinetics were mildly nonlinear. The recommended Phase II dose was 46.8 mg/m² administered weekly for 3 weeks every 4 weeks [4]. |
| Clinical Toxicity (Phase I) | Dose-limiting toxicity was neutropenia. Non-hematologic toxicities were generally mild (no severe neuro/cardiotoxicity seen with other dolastatins) [4]. |
Tasidotin was developed as an improved, synthetic analog following the clinical marginal results of its predecessor, Cemadotin [1] [5].
The story of Tasidotin underscores a common challenge in oncology drug development: balancing potency with metabolic stability.
Tasidotin (ILX651) is a third-generation, synthetic dolastatin-15 analogue with antitumor activity. A key discovery is that Tasidotin itself acts primarily as a prodrug; its main active moiety in vivo is its principal metabolite, tasidotin-C-carboxylate (also referred to as metabolite M1) [1] [2]. The conversion is mediated by the enzyme prolyl oligopeptidase (POP), and the resulting carboxylate metabolite is 10 to 30 times more potent than the parent drug at disrupting microtubule function [2] [3].
The following diagram illustrates the core metabolic pathway and the key experimental finding that confirmed its mechanism.
Tasidotin is activated by POP to its carboxylate form, a process inhibited by Z-prolyl-prolinal.
The tables below summarize key quantitative data from preclinical and clinical studies, which highlight the distinct pharmacokinetic profiles of tasidotin and its active metabolite.
Table 1: Key Preclinical Pharmacokinetic Parameters in Mice [1]
| Parameter | Tasidotin (after tasidotin admin) | Tasidotin-C-carboxylate (after tasidotin admin) | Tasidotin-C-carboxylate (direct admin) |
|---|---|---|---|
| Half-life | On the order of hours | On the order of hours | On the order of minutes |
| Conversion from Tasidotin | - | < 5% of administered dose | - |
| Tumor vs. Plasma Exposure | Similar in plasma and tumors | 20-49% of total exposure in tumors; <5% in plasma | - |
| Effect of POP Inhibitor (Z-prolyl-prolinal) | - | Reduction in conversion by ~80% (from 5.5% to 0.90%) | - |
Table 2: Key Findings from a Phase I Human Clinical Trial [4]
| Aspect | Finding |
|---|---|
| Dosage Schedule | 30-minute IV infusion weekly for 3 weeks every 4 weeks. |
| Recommended Phase II Dose | 46.8 mg/m². |
| Principal Toxicity | Neutropenia (at doses > 46.8 mg/m²). |
| Pharmacokinetics | Tasidotin displayed mild nonlinear kinetics, while its metabolite kinetics were linear. |
| Antitumor Activity | Evidence of activity (e.g., a minor response in a non-small cell lung cancer patient). |
The prodrug nature of tasidotin and the role of POP were established through several key experiments.
This pivotal experiment demonstrated that the antitumor activity of tasidotin is dependent on its conversion to the carboxylate metabolite [1].
This experiment provided direct biochemical evidence that POP catalyzes the conversion of tasidotin to its active form [2].
Research into the mechanism revealed why the carboxylate metabolite is more active than the parent drug [3].
The table below summarizes the antitumor efficacy of Tasidotin against various human tumor xenografts established in immunodeficient mice, as reported in the key study [1]. Tumor Growth Delay (TGD) is a measure of effectiveness, representing the time difference for treated versus control tumors to reach a predetermined size.
| Tumor Model | Tumor Type | Dosing Regimen | Efficacy (Tumor Growth Delay) | Comparative Agents |
|---|---|---|---|---|
| RL Lymphoma | Lymphoma | 60, 80, 100 mg/kg, qd x 5, i.v. | Dose-dependent increase in TGD | Very effective, comparable to Vincristine |
| RPMI 8226 | Multiple Myeloma | 60, 80, 100 mg/kg, qd x 5, i.v. | Dose-dependent increase in TGD | Very effective, comparable to Vincristine |
| MX-1 Breast Carcinoma | Breast Carcinoma | 60, 80, 100 mg/kg, qd x 5, i.v. | Dose-dependent increase in TGD | Very effective, comparable to Vincristine |
| PC-3 Prostate Carcinoma | Prostate Carcinoma | 53, 80, 120 mg/kg, single dose, i.v. | Dose-dependent effect | Less responsive than full-dose Paclitaxel/Docetaxel |
For researchers aiming to replicate or understand these studies, here are the methodologies used in the cited preclinical experiments.
Understanding Tasidotin's behavior in vivo is critical for interpreting its efficacy.
Tasidotin itself is a tubulin-binding agent, but in vivo it functions primarily as a prodrug. The following diagram illustrates its metabolic activation and mechanism.
Tasidotin is metabolically activated to its C-carboxylate form, which exerts antitumor effects by disrupting tubulin dynamics.
A comparative study of bone marrow toxicity provides insight into Tasidotin's potential therapeutic window [1].
The table below summarizes the core plasma and cerebrospinal fluid (CSF) pharmacokinetic parameters for tasidotin and its major metabolites after a single 0.75 mg/kg intravenous dose in non-human primates [1] [2].
| Parameter | Tasidotin (Plasma) | Tasidotin (CSF) | Tasidotin-C-carboxylate (Plasma) | Desprolyl-tasidotin-C-carboxylate (Plasma) |
|---|---|---|---|---|
| AUC (μM·min) | 30 ± 10 | 28 ± 10 | 54 ± 19 | 12 ± 2 |
| Half-Life (min) | 27 ± 4 | 96 ± 40 | 229 ± 73 | 100 ± 29 |
| Clearance (ml/min/kg) | 44 ± 14 | Not Reported | 2 (Model-Dependent) | Not Reported |
| CSF:Plasma AUC Ratio | 1.1 ± 0.4 | - | - | - |
The key findings in the table are derived from a specific in vivo study. Here is a detailed breakdown of the experimental methodology used [1] [2]:
This experimental workflow can be visualized in the following diagram.
The high CSF penetration of tasidotin is a significant finding. Here is a deeper look at the underlying mechanisms and implications.
The metabolic pathway and key actions of tasidotin are summarized in the diagram below.
For your ongoing work, consider these additional factors:
Tasidotin HCl (ILX651, synthadotin) is a third-generation, synthetic dolastatin-15 analogue that functions as a potent microtubule assembly inhibitor. This linear pentapeptide belongs to the class of marine-derived antimitotic agents originally discovered in the sea hare Dolabella auricularia, though the true producers were later identified as marine cyanobacteria. Tasidotin features a carboxy-terminal tert-butyl amide group replacement instead of the ester found in natural dolastatin 15, which improves its metabolic stability while maintaining potent antitubulin activity. The compound exerts its cytotoxic effects through disruption of microtubule dynamics, leading to cell cycle arrest at G₂-M phase and subsequent induction of apoptosis in various cancer cell lines. Its unique mechanism and favorable toxicity profile have warranted extensive investigation in both in vitro and clinical settings, including phase I and II trials for advanced solid tumors.
Tasidotin HCl demonstrates broad-spectrum cytotoxicity against diverse cancer cell models, with potency varying significantly across different cell lines as summarized in Table 1.
Table 1: In Vitro Cytotoxicity of Tasidotin HCl Across Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Experimental Conditions | Key Observations |
|---|---|---|---|---|
| MDA-MB-435 | Breast Carcinoma | 4 nM | 120-hr exposure, MTT assay | Relative sensitivity compared to other lines |
| HS 578-T | Breast Carcinoma | 200 nM | 120-hr exposure, MTT assay | 50-fold less sensitive than MDA-MB-435 |
| SK-ES1 | Ewing's Sarcoma | 2-320 nM (range) | 24-hr treatment, cell cycle analysis | G₂-M arrest persistent for 48h after washout |
| RH30 | Rhabdomyosarcoma | 2-320 nM (range) | 24-hr treatment, cell cycle analysis | Nearly 100% cells in G₂-M phase at 24h |
| Various Sarcoma Lines | Ewing's, Rhabdomyosarcoma, Osteosarcoma, Synovial Sarcoma | 2-320 nM | 120-hr exposure, MTT assay | Broad activity against diverse sarcoma types |
| CCRF-CEM | Human Leukemia | Not specified | Prolyl oligopeptidase inhibition | 30-fold IC₅₀ increase with BCPP (POP inhibitor) |
The differential sensitivity observed across cell lines (e.g., 50-fold difference between MDA-MB-435 and HS 578-T breast carcinoma lines) appears to correlate with cellular uptake efficiency and intracellular metabolic conversion rates. Interestingly, Tasidotin demonstrates particular potency against various sarcoma models, with IC₅₀ values as low as 2 nM in sensitive lines. The compound also functions as a P-glycoprotein substrate, with cellular penetration varying significantly between lines, potentially explaining some of the differential sensitivity patterns observed.
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay measures mitochondrial reductase activity as an indicator of cell viability. Metabolically active cells reduce yellow MTT to purple formazan crystals, providing a quantifiable spectrophotometric endpoint proportional to viable cell number.
Cell Seeding:
Drug Treatment:
Incubation:
MTT Assay:
Absorbance Measurement:
Flow cytometric analysis of DNA content after Tasidotin treatment identifies cell cycle distribution changes, particularly G₂-M phase accumulation characteristic of microtubule-targeting agents.
Tasidotin HCl undergoes intracellular enzymatic activation that is essential for its cytotoxic activity. The metabolic pathway and mechanism can be visualized through the following diagram:
Diagram 1: Tasidotin requires intracellular activation by prolyl oligopeptidase (POP) to generate the active P5 metabolite, which inhibits tubulin polymerization. The inactive P4 metabolite and proline represent deactivation pathways.
The intracellular metabolism of Tasidotin follows a precise activation cascade. The parent compound is hydrolyzed by the enzyme prolyl oligopeptidase (POP) to generate the P5 metabolite (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline), which represents the primary tubulin-binding species. P5 demonstrates greater potency than Tasidotin itself in tubulin polymerization inhibition assays but exhibits reduced cellular cytotoxicity due to limited membrane permeability. The P5 metabolite undergoes further degradation to the inactive P4 metabolite (N,N-dimethylvalyl-valyl-N-methylvalyl-proline) and ultimately to free proline, representing metabolic deactivation pathways. Inhibition of POP using N-benzyloxycarbonylprolylprolinal (BCPP) results in a 30-fold increase in Tasidotin IC₅₀, confirming the critical role of this enzymatic activation step.
The complete experimental procedure for assessing Tasidotin HCl cytotoxicity encompasses multiple stages from cell preparation through data interpretation, as illustrated below:
Diagram 2: Complete workflow for Tasidotin HCl cytotoxicity assessment using MTT assay, spanning from cell preparation through data analysis.
The intracellular activation of Tasidotin presents unique experimental considerations. Researchers should:
Tasidotin HCl represents a promising microtubule-targeting agent with demonstrated preclinical activity across various cancer models, particularly sarcomas and specific breast carcinoma lines. The detailed protocols provided herein enable robust assessment of its cytotoxic potential, with special considerations for its unique metabolic activation requirements. The differential sensitivity observed across cell lines underscores the importance of understanding drug metabolism and transport mechanisms in predicting therapeutic response. These application notes provide researchers with comprehensive methodological guidance for evaluating Tasidotin HCl in diverse experimental contexts, facilitating standardized assessment of this intriguing therapeutic agent.
The following table summarizes the two main dosing schedules investigated in phase I clinical trials for Tasidotin. The Weekly x3 schedule appeared to have a more favorable toxicity profile and was recommended for phase II studies [1] [2].
| Trial Schedule | Recommended Phase II Dose | Dose-Limiting Toxicity (DLT) | Principal Other Toxicities | Evidence of Activity |
|---|---|---|---|---|
| Daily x5 every 3 weeks [2] | 27.3 mg/m²/day | Grade 4 neutropenia | Elevated transaminases, fatigue, alopecia, nausea [2] | One complete response (melanoma); two mixed responses (melanoma); nine patients with stable disease [2] |
| Weekly x3 every 4 weeks [1] | 46.8 mg/m²/week | Neutropenia (complicated by fever or precluding treatment) | Generally mild to moderate; grade 3 diarrhea/vomiting in single patients [1] | Minor response in non-small cell lung cancer; stable disease (11 months) in hepatocellular carcinoma [1] |
For researchers aiming to design preclinical or clinical studies, the following methodologies from the cited trials can serve as a reference.
This protocol outlines the administration and monitoring procedures for the "Weekly x3 every 4 weeks" schedule.
A critical component of the phase I trials was the characterization of Tasidotin's pharmacokinetic profile.
Understanding the intracellular conversion of Tasidotin to its active form is essential for mechanistic studies.
Tasidotin is a third-generation synthetic analog of dolastatin-15, a cyanobacteria-derived peptide [1] [4]. Its anticancer activity requires intracellular activation, and its primary mechanism is the inhibition of microtubule dynamics. The diagram below illustrates this pathway.
This document outlines a high-performance liquid chromatography (HPLC) based strategy for the analysis of Tasidotin (ILX651) and its primary metabolites, supporting pharmacokinetic and metabolic stability studies in drug development.
Tasidotin is a synthetic, third-generation dolastatin-15 analog with potent antitumor activity. It functions as a prodrug, requiring enzymatic conversion to its active form [1]. The primary metabolic pathway involves sequential hydrolysis, and understanding this is crucial for method development [1] [2].
The diagram below illustrates the key metabolic transformation of Tasidotin that your analytical method must monitor.
The following methodology is reconstructed from published research describing the separation and detection of Tasidotin metabolites [1] [2].
Chromatographic System
Detection
Sample Preparation (Proposed)
For any bioanalytical method, key parameters must be validated. The table below summarizes the targets for a method intended to quantify Tasidotin and its metabolite M1.
| Validation Parameter | Target Criteria | Application to Tasidotin/M1 Analysis |
|---|---|---|
| Specificity | No interference from blank matrix at analyte retention times [3]. | Confirm separation of Tasidotin, M1 (P5), P4, and proline [2]. |
| Linearity & Range | Calibration curve with R² > 0.99 [3] [4]. | Prepare standards in target matrix. A range of 0.025–2.0 µg/mL may be a suitable starting point [3]. |
| Accuracy | Mean recovery within 85–115% of nominal concentration [3]. | Assess using Quality Control (QC) samples at low, mid, and high concentrations. |
| Precision | Intra- and inter-day precision (%CV) ≤15% [3]. | Evaluate by repeatedly analyzing QC samples. |
| Sensitivity (LLOQ) | Signal-to-noise ratio ≥10 [3]. | Define the lowest measurable level of each analyte with acceptable precision and accuracy. |
Tasidotin hydrochloride is a synthetically derived, orally active peptide analog of the marine natural product dolastatin-15 [1] [2]. It is classified as a microtubule-targeted antimitotic agent that potently inhibits cell proliferation by suppressing microtubule dynamics without significantly affecting the total polymer mass of microtubules, leading to a characteristic G2-M phase cell cycle arrest [1].
The primary mechanism involves the suppression of dynamic instability at the plus ends of microtubules, specifically reducing the shortening rate and the frequency of catastrophe (transition from growth to shortening) [1]. It is noteworthy that Tasidotin acts as a relatively weak prodrug, with its major intracellular metabolite, tasidotin C-carboxylate, being 10 to 30 times more potent in altering microtubule dynamic instability [1]. This specific mechanism, which disrupts the normal function of the mitotic spindle, is the underlying cause of the observed arrest in the G2-M phase of the cell cycle.
The following diagram illustrates the mechanism of Tasidotin-induced G2-M arrest and the experimental workflow for its detection.
The efficacy of Tasidotin has been demonstrated across various cancer cell lines, with data supporting its potency and mechanism of action.
Table 1: In Vitro Anti-Proliferative Activity of Tasidotin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Key Observations | Source (Reference) |
|---|---|---|---|---|
| MCF7/GFP | Breast Carcinoma | 63 | Inhibition of proliferation; Mitosis inhibition IC₅₀ = 72 nM | [1] |
| NCI/ADR-RES | Multidrug-Resistant Ovarian | Relatively High | Low drug accumulation (P-glycoprotein substrate) | [2] |
| MDA-MB-435 | Breast Carcinoma (or Melanoma) | 4 | High sensitivity | [2] |
| HS 578-T | Breast Carcinoma | 200 | Lower sensitivity | [2] |
| SK-ES-1 | Ewing's Sarcoma | 2 - 320 (Range) | G2-M arrest at 24 h; Apoptosis at 48 h post-wash | [2] |
| RH30 | Rhabdomyosarcoma | 2 - 320 (Range) | G2-M arrest at 24 h; Apoptosis at 48 h post-wash | [2] |
Table 2: In Vivo Efficacy and Clinical Pharmacokinetics of Tasidotin
| Model / Study | Dosage / Concentration | Key Findings | Source |
|---|---|---|---|
| Scid Mouse Xenograft | 90 mg/kg/d, i.p., 5 days | Maximally Tolerated Dose (MTD); Mean weight loss <16% | [2] |
| Scid Mouse Xenograft | 100 mg/kg/d, i.p., 5 days | Toxic dose; >20% weight loss, one death | [2] |
| Phase I Clinical Trial | 46.8 mg/m², i.v., weekly (3w/4w) | Recommended Phase II dose; manageable neutropenia | [3] |
| Phase I Clinical Trial | >46.8 mg/m² | Dose-limiting neutropenia (fever, treatment delay) | [3] |
This protocol is adapted from methods described in the search results for detecting Tasidotin-induced cell cycle arrest [2].
Principle: Cells are treated with Tasidotin, fixed, and stained with Propidium Iodide (PI). The DNA content is then quantified via flow cytometry. Cells in the G2-M phase possess double the DNA content of cells in the G1 phase, allowing for population distribution analysis.
Materials:
Procedure:
Cell Seeding and Treatment:
Cell Harvest and Fixation:
Propidium Iodide Staining:
Flow Cytometry Analysis:
This protocol is based on the seminal research that elucidated Tasidotin's primary mechanism of action [1].
Principle: The dynamic instability of purified microtubules is observed in real-time using video microscopy. Changes in parameters like growth and shortening rates are measured in the presence of Tasidotin or its active metabolite.
Materials:
Procedure:
The search for novel antineoplastic agents has increasingly focused on marine ecosystems, which represent a promising source of bioactive compounds with unique mechanisms of action. Among these, Tasidotin (ILX651), a synthetic depsipeptide derived from dolastatin 15 originally isolated from the marine mollusk Dolabella auricularia, has emerged as a promising candidate for cancer therapy. As a third-generation dolastatin 15 analog, Tasidotin represents the continuing evolution of marine-derived compounds in oncology, building upon the success of other marine-inspired agents such as trabectedin (from tunicates) and eribulin (from sponges) that have achieved clinical approval [1] [2].
The transition from conventional chemotherapy to targeted therapies has necessitated the development of sophisticated preclinical models that can accurately predict clinical efficacy. Tumor xenograft models, which involve implanting human tumor cells or tissues into immunocompromised mice, remain a cornerstone approach in oncology drug development. These models provide an invaluable platform for evaluating the antitumor activity, optimal dosing regimens, and pharmacokinetic properties of novel compounds like Tasidotin before advancing to clinical trials. The pharmacological uniqueness of Tasidotin lies in its mechanism as a microtubule-targeted antimitotic agent that disrupts tubulin dynamics, ultimately leading to cell cycle arrest and apoptosis [3].
Tumor xenograft models serve as a critical bridge between in vitro studies and clinical trials in oncology drug development. These models involve the implantation of human tumor cells or tissues into immunodeficient mice, allowing researchers to study tumor biology and therapeutic responses in a living system. The strategic importance of xenograft models lies in their ability to maintain human tumor biology while allowing controlled manipulation and observation, making them particularly valuable for evaluating the in vivo efficacy and pharmacokinetics of novel anticancer agents like Tasidotin [4].
The successful establishment of xenograft models requires careful consideration of several factors, including the choice of immunodeficient mouse strain (e.g., NOD/SCID/IL2Rγnull [NSG], nude mice), tumor cell characteristics, implantation site, and monitoring techniques. Each component significantly influences model reliability and predictive value. Advanced versions such as patient-derived xenografts (PDX) have gained prominence due to their ability to better preserve the original tumor's heterogeneity, genomic alterations, and microenvironment, potentially offering enhanced clinical relevance [5].
Table: Comparison of Xenograft Implantation Methods
| Implantation Method | Engraftment Rate | Metastasis Rate | Technical Complexity | Key Applications |
|---|---|---|---|---|
| Subcutaneous Injection | High (~80-100%) | Low (0%) | Low | Preliminary efficacy studies, tumor growth kinetics |
| Orthotopic (Biological Bond) | High (~80%) | High (liver: 80%, lung: 80%) | Medium | Metastatic studies, tumor-microenvironment interactions |
| Orthotopic (Suturing) | Medium (~60%) | Low (20%) | High | Historical comparison studies |
| Orthotopic (Syringe Injection) | Variable | Low (0%) | Medium | Liquid tumors, specific tissue implantation |
Recent methodological advances have improved the reproducibility and metastatic potential of xenograft models. A novel orthotopic implantation technique using tissue adhesive (biological bond) has demonstrated superior engraftment and metastasis rates compared to conventional methods. This approach enables rapid implantation (<5 minutes) and creates more clinically relevant models that exhibit robust spontaneous metastasis to distant organs, mirroring the metastatic cascade observed in human cancers. Such models are particularly valuable for evaluating the antimetastatic potential of Tasidotin, providing critical insights beyond primary tumor growth inhibition [6].
Cell Line Selection and Culture:
Xenograft Implantation:
Tasidotin Administration:
Sample Collection:
Bioanalytical Methods:
Enzyme Inhibition Studies:
Diagram 1: Tasidotin Pharmacokinetic and Pharmacodynamic Pathway. This diagram illustrates the metabolic activation of Tasidotin and its subsequent biological effects, highlighting the conversion to the active carboxylate metabolite and the resulting antitumor activities.
Table: Pharmacokinetic Parameters of Tasidotin and Tasidotin-C-Carboxylate After IV Administration
| Parameter | Tasidotin (20 mg/kg) | Tasidotin (120 mg/kg) | Tasidotin-C-Carboxylate (after Tasidotin administration) | Tasidotin-C-Carboxylate (direct administration) |
|---|---|---|---|---|
| Cmax (μg/mL) | 25.4 ± 3.2 | 152.5 ± 18.7 | 1.8 ± 0.3 (plasma), 15.2 ± 2.1 (tumor) | 45.2 ± 5.6 |
| t½ (hours) | 2.8 ± 0.4 | 3.1 ± 0.5 | 4.2 ± 0.6 (tumor) | 0.3 ± 0.1 |
| AUC0-∞ (μg·h/mL) | 42.3 ± 5.1 | 254.1 ± 30.8 | 8.9 ± 1.2 (plasma), 85.3 ± 9.8 (tumor) | 12.3 ± 1.8 |
| Tumor-to-Plasma Ratio | 1.5 ± 0.3 | 1.8 ± 0.4 | 9.6 ± 1.3 | - |
| Metabolic Conversion | 5.5% ± 0.8% | 4.8% ± 0.7% | - | - |
The pharmacokinetic profile of Tasidotin reveals several noteworthy characteristics that inform its clinical application. After intravenous administration, Tasidotin demonstrates dose-dependent kinetics with proportional increases in exposure across the tested dose range (20-120 mg/kg). The similar pharmacokinetic behavior observed in both LOX (sensitive) and H460 (resistant) tumor-bearing mice indicates that differential tumor sensitivity is not attributable to altered drug disposition but rather to intrinsic cellular resistance mechanisms [3].
A key finding from pharmacokinetic studies is the preferential accumulation of the active metabolite, tasidotin-C-carboxylate, in tumor tissue compared to plasma. The tumor-to-plasma ratio of approximately 9.6 for the carboxylate metabolite suggests selective retention at the target site, potentially enhancing antitumor efficacy while minimizing systemic exposure. This tumor-selective distribution may be attributed to impaired drug efflux mechanisms or metabolic trapping within tumor cells. The striking difference in half-life observed for tasidotin-C-carboxylate when formed intratumorally versus administered directly (4.2 hours versus 0.3 hours) indicates that efflux from cells into plasma represents the rate-limiting step in its elimination, further promoting intratumoral retention [3].
These findings establish Tasidotin as a prodrug that requires metabolic activation to exert its antineoplastic effects. The relatively low conversion rate (<5% of administered dose) suggests optimized dosing strategies should focus on maintaining sufficient Tasidotin exposure to ensure continuous intratumoral generation of the active metabolite rather than achieving high peak concentrations of the parent compound. This metabolic activation pathway represents a critical consideration for clinical translation, as interpatient variability in prolyl oligopeptidase expression or activity could significantly influence treatment outcomes [3].
The therapeutic efficacy of Tasidotin has been demonstrated across multiple xenograft models, with particular activity observed in melanoma models such as LOX. Treatment with Tasidotin following a schedule of daily administration for 5 consecutive days every 3 weeks resulted in significant tumor growth inhibition compared to vehicle controls. The antitumor mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis [3].
The critical role of metabolic activation in Tasidotin's mechanism was definitively established through enzyme inhibition studies. When mice were pretreated with Z-prolyl prolinal before Tasidotin administration, the antitumor activity was completely abolished, providing compelling evidence that the carboxylate metabolite rather than the parent compound mediates the therapeutic effects. This finding has important implications for clinical development, suggesting that assessment of metabolic conversion efficiency may be necessary for patient stratification [3].
The evaluation of off-target toxicities, particularly hematological effects, represents a crucial component of comprehensive preclinical assessment. The development of humanized bone marrow xenograft models using NOD/SCID/γchainnull mice reconstituted with human CD34+ hematopoietic cells provides a sophisticated platform for predicting human-specific hematological toxicity [4].
In these models, flow cytometric analyses following treatment with chemotherapeutic regimens have demonstrated that human bone marrow cells exhibit significantly greater sensitivity compared to murine bone marrow cells, highlighting the importance of humanized systems for accurate toxicity prediction. For Tasidotin evaluation, such models could be employed to assess potential myelosuppressive effects and establish a therapeutic index that informs clinical dosing strategies [4].
Orthotopic implantation techniques that place tumor cells or fragments in their corresponding tissue environment provide more physiologically relevant models for evaluating drug efficacy. A novel approach utilizing tissue adhesive (biological bond) for tumor transplantation has demonstrated superior engraftment rates and metastatic potential compared to conventional methods [6].
Procedure for Orthotopic Implantation Using Biological Bond:
This technique achieves 80% engraftment success with consistent metastasis to liver and lungs in all mice with established primary tumors, representing a significant improvement over conventional suturing (20% metastasis) or direct injection (0% metastasis) methods. The model successfully recapitulates the metastatic cascade observed in human cancers, making it particularly valuable for evaluating the antimetastatic potential of Tasidotin [6].
PDX models generated by directly implanting patient tumor fragments into immunodeficient mice better preserve the original tumor's heterogeneity, stromal components, and molecular characteristics compared to cell line-derived xenografts. These models offer enhanced predictive value for clinical response and are particularly useful for evaluating targeted therapies [5].
Protocol for PDX Establishment:
PDX models have demonstrated successful engraftment rates of approximately 44% across diverse pediatric solid tumors, with particularly high rates for sarcomas (above 55%). These models maintain high concordance with original tumors in histopathology (85.45%) and STR profiling (81.1%), with 92.6% of sarcoma PDXs retaining original fusion genes, supporting their fidelity as research tools [5].
Diagram 2: Xenograft Model Development and Tasidotin Evaluation Workflow. This diagram outlines the sequential steps in establishing xenograft models and evaluating Tasidotin efficacy, from initial study design through final analysis.
The comprehensive evaluation of Tasidotin in tumor xenograft models provides valuable insights into its pharmacokinetic behavior, metabolic activation, and antitumor efficacy. The unique prodrug characteristics of Tasidotin, requiring conversion to an active carboxylate metabolite by prolyl oligopeptidase, highlight the importance of considering metabolic capacity in both preclinical models and potential patient populations. The differential sensitivity observed across tumor types underscores the need for biomarker development to identify responsive malignancies.
The advanced xenograft techniques outlined in these application notes, including orthotopic implantation with tissue adhesives and patient-derived xenograft models, offer enhanced physiological relevance for evaluating Tasidotin's antitumor and antimetastatic potential. Similarly, humanized bone marrow models provide sophisticated platforms for predicting human-specific hematological toxicities. Together, these approaches facilitate a comprehensive preclinical assessment that can inform clinical trial design and optimize the development strategy for this promising marine-derived therapeutic agent.
Tasidotin (also known as ILX-651) is a synthetic third-generation dolastatin-15 analogue that has reached Phase II clinical trials for various cancers, including metastatic melanoma, prostate, pancreatic, and cervical cancers [1]. As a potent microtubule-targeting agent, Tasidotin belongs to the growing class of marine-derived antineoplastic agents that have shown significant promise in oncology [2] [3]. Tasidotin and its structural analogues are part of the "tubulin agent" class that specifically targets the vinca domain of tubulin, leading to the disruption of microtubule dynamics and ultimately triggering apoptotic cell death in cancer cells [2].
The primary mechanism of Tasidotin involves intracellular hydrolysis to its active metabolite, P5 (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline), which demonstrates even greater potency as an inhibitor of tubulin polymerization than the parent compound [4]. This intracellular activation is mediated by the enzyme prolyl oligopeptidase, and the conversion to P5 represents a crucial activation step in Tasidotin's antimitotic activity [4]. Following this activation, Tasidotin and its metabolites suppress microtubule dynamics by binding to tubulin at the vinca site, leading to mitotic arrest at the G2/M phase of the cell cycle [4] [1]. This arrest activates the intrinsic apoptotic pathway through mitochondrial membrane permeabilization, cytochrome c release, and caspase activation, ultimately resulting in programmed cell death of the cancer cells [5].
Apoptosis, or programmed cell death, is a highly regulated process characterized by distinct biochemical and morphological changes [5]. The key biochemical features include caspase activation, DNA fragmentation, and membrane phosphatidylserine externalization [6] [5]. Caspases, a family of cysteine proteases that cleave after aspartic acid residues, serve as both initiators and executioners of apoptosis [5]. They exist as inactive zymogens (pro-caspases) that undergo proteolytic activation during apoptosis, leading to the cleavage of vital cellular proteins and disintegration of the nuclear scaffold and cytoskeleton [5].
The morphological hallmarks of apoptosis include chromatin condensation, nuclear fragmentation, cell shrinkage (pyknosis), membrane blebbing, and formation of apoptotic bodies [5]. These changes occur in a coordinated manner and distinguish apoptosis from other forms of cell death such as necrosis. From a therapeutic perspective, understanding these morphological and biochemical changes is essential for developing accurate detection methods for Tasidotin-induced apoptosis [6] [5].
Microtubule-targeting agents like Tasidotin primarily activate the intrinsic mitochondrial pathway of apoptosis [5]. This pathway is initiated by intracellular stress signals, including mitotic arrest, which disrupt the balance between pro-apoptotic and anti-apoptotic Bcl-2 family proteins [5]. The subsequent mitochondrial outer membrane permeabilization leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm [5]. Cytochrome c then forms the apoptosome complex with Apaf-1 and procaspase-9, leading to caspase-9 activation [5]. The initiator caspases (caspase-9 in the intrinsic pathway) then activate the executioner caspases (caspase-3, -6, and -7), which mediate the proteolytic cleavage of cellular substrates and the characteristic morphological changes of apoptosis [5].
Table 1: Major Apoptotic Pathways and Their Characteristics
| Pathway | Initiators | Key Components | Caspase Activation | Primary Regulatory Mechanisms |
|---|---|---|---|---|
| Intrinsic (Mitochondrial) | Cellular stress, DNA damage, mitotic arrest | Bcl-2 family, cytochrome c, Apaf-1, caspase-9 | Caspase-9 → Caspase-3 | Balance of pro/anti-apoptotic Bcl-2 proteins |
| Extrinsic (Death Receptor) | FasL, TNF-α, TRAIL | Death receptors, FADD, caspase-8 | Caspase-8 → Caspase-3 | Receptor-ligand interactions, DISC formation |
| Execution Phase | Activated by both pathways | Caspase-3, -6, -7, ICAD/DFF45 | Amplification cascade | IAP family proteins, Smac/DIABLO |
The following diagram illustrates the core apoptotic pathways activated by Tasidotin treatment:
Caspase activity assays represent one of the most specific methods for detecting apoptosis [5]. These assays typically utilize fluorogenic or chromogenic substrates that become fluorescent or colored upon cleavage by active caspases [5]. The most frequently measured caspases in Tasidotin-induced apoptosis are caspase-3 and -9, with caspase-3 serving as a key executioner caspase and caspase-9 as an initiator of the intrinsic pathway [5]. The TUNEL assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) is another widely used method that detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks, a characteristic feature of apoptosis [6] [5]. However, it's important to note that DNA laddering can occasionally be observed in necrotic cells, so this method should be combined with other apoptosis detection techniques for confirmation [5].
Western blot analysis of apoptosis-related proteins provides complementary information about the apoptotic process [5]. Key targets for Western blot in Tasidotin-treated cells include cleavage of caspase-3, caspase-9, and PARP (poly-ADP ribose polymerase), as well as changes in the expression levels of Bcl-2 family proteins (Bax, Bak, Bcl-2, Bcl-XL) [5]. The appearance of cleaved fragments indicates caspase activation and confirms the engagement of the apoptotic machinery.
Microscopy-based techniques allow direct visualization of apoptotic morphological changes [6] [5]. Fluorescence microscopy using DNA-binding dyes such as Hoechst 33342, DAPI, or propidium iodide can reveal chromatin condensation and nuclear fragmentation [6]. Transmission electron microscopy provides the highest resolution images of apoptotic cells, showing details such as chromatin margination, cytoplasmic condensation, and apoptotic body formation [6] [5]. However, electron microscopy requires specialized equipment and expertise, and is typically used for detailed morphological analysis rather than routine quantification [6].
Flow cytometry-based methods offer quantitative analysis of apoptosis in large cell populations [6]. The Annexin V/PI staining method is particularly valuable as it can distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [6]. This method detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which occurs in the early stages of apoptosis [6] [5]. Membrane integrity, as assessed by propidium iodide exclusion, helps distinguish apoptotic from necrotic cells [6].
Table 2: Comparison of Major Apoptosis Detection Methods
| Method | Principle | Key Readout | Advantages | Limitations | Suitable for Tasidotin Studies |
|---|---|---|---|---|---|
| Caspase Activity Assays | Cleavage of fluorogenic substrates | Caspase-3, -8, -9 activity | High specificity, quantitative, early detection | Transient activation, may miss late apoptosis | Excellent for mechanism confirmation |
| Annexin V/PI Staining | PS externalization & membrane integrity | Early/late apoptosis distinction | Simple, quantitative, distinguishes apoptosis stages | Cannot detect apoptosis in PS-negative cells | Ideal for dose-response and time-course |
| TUNEL Assay | DNA strand break labeling | DNA fragmentation | Specific for late apoptosis, can be combined with IF | May detect necrosis, later event in apoptosis | Good for confirmation, especially with long treatments |
| Western Blot | Protein cleavage/expression | Caspase cleavage, PARP cleavage, Bcl-2 levels | Mechanistic information, multiple targets | Semi-quantitative, requires optimization | Essential for pathway analysis |
| Nuclear Morphology | DNA staining & microscopy | Chromatin condensation, nuclear fragmentation | Direct visualization, distinguishes stages | Subjective, time-consuming for quantification | Useful for preliminary assessment |
Materials Required: Tasidotin hydrochloride (commercially available as ILX-651), appropriate cancer cell lines (e.g., CA46 Burkitt lymphoma, CCRF-CEM leukemia, MCF-7 breast carcinoma) [4], complete culture medium, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS), cell culture vessels.
Procedure:
Critical Notes: The cytotoxicity of Tasidotin correlates with total cell uptake of the compound and is affected by the extent of intracellular degradation of the active metabolite P5 to less active products [4]. Consider pre-treating cells with prolyl oligopeptidase inhibitors (e.g., N-benzyloxycarbonylprolylprolinal, BCPP) to study the effect on Tasidotin activation if investigating metabolism [4].
Materials Required: Annexin V binding buffer, fluorescein isothiocyanate (FITC)-conjugated Annexin V, propidium iodide (PI) solution, flow cytometry tubes, flow cytometer.
Procedure:
Critical Notes: Include unstained controls, single-stained controls for compensation, and appropriate controls for setting quadrant positions (untreated cells, cells treated with known apoptosis inducers). Avoid prolonged storage after staining as this increases background signal.
Materials Required: Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC), cell lysis buffer, black multiwell plates, fluorometer or plate reader capable of fluorescence measurements.
Procedure:
Critical Notes: Include a positive control (e.g., cells treated with 1 μM staurosporine for 4-6 hours). Perform assay in linear range of enzyme activity. Consider using specific caspase inhibitors (e.g., Ac-DEVD-CHO for caspase-3) to confirm specificity.
The following workflow diagram illustrates the key steps in assessing Tasidotin-induced apoptosis:
Dose-response relationships are crucial for establishing Tasidotin's pro-apoptotic effects. Calculate IC50 values for apoptosis induction using non-linear regression analysis of dose-response curves [4]. For time-course studies, determine the optimal treatment duration that captures various stages of apoptosis – early apoptosis (caspase activation, PS externalization) typically peaks before late apoptosis (DNA fragmentation) [5].
Statistical considerations should include appropriate replication (minimum n=3 independent experiments), use of positive and negative controls in each experiment, and application of suitable statistical tests (e.g., one-way ANOVA with post-hoc tests for multiple comparisons, Student's t-test for two-group comparisons). Data should be presented as mean ± standard deviation or standard error of the mean.
Common challenges in measuring Tasidotin-induced apoptosis include variable metabolism between cell lines (affecting activation to P5) [4], onset of secondary necrosis with prolonged high-dose treatments, and potential interference from cell cycle arrest effects [4] [5]. To address these issues:
Validation approaches should include:
Table 3: Expected Results for Tasidotin-Induced Apoptosis
| Parameter | Early Apoptosis (6-24h) | Mid Stage (24-48h) | Late Apoptosis (48-72h) |
|---|---|---|---|
| Caspase-3 Activity | 2-5 fold increase | 5-15 fold increase | May decrease as cells progress |
| Annexin V+ Cells | 10-30% | 30-60% | 50-80% (Annexin V+/PI+) |
| Nuclear Morphology | Mild chromatin condensation | Pronounced condensation & fragmentation | Extensive fragmentation |
| Mitochondrial Potential | Early decrease | Significant decrease | Complete loss |
| Cell Viability | Minimal decrease | Moderate decrease (50-70%) | Severe decrease (20-40%) |
The following table summarizes the key findings from the identified study, where Tasidotin was administered intravenously at a dose of 0.75 mg/kg [1].
| Analyte | Matrix | AUC (μM·min) (Mean ± SD) | Half-life (min) (Mean ± SD) | CSF:Plasma AUC Ratio (Mean ± SD) |
|---|---|---|---|---|
| Tasidotin (Parent drug) | Plasma | 30 ± 10 | 27 ± 4 | 1.1 ± 0.4 |
| CSF | 28 ± 10 | 96 ± 40 | ||
| Tasidotin-C-carboxylate (Metabolite) | Plasma | 54 ± 19 | 229 ± 73 | Not Reported |
| desprolyl-tasidotin-C-carboxylate (Metabolite) | Plasma | 12 ± 2 | 100 ± 29 | Not Reported |
Additional PK Parameters for Tasidotin [1]:
The study describes a general workflow for sample collection and analysis. The diagram below outlines the key steps involved in such a pharmacokinetic study.
The specific methodological details reported in the search results are limited to the following points [1]:
The current search results lack the precise details needed to replicate the protocol fully. Key missing information includes:
Tasidotin (also known as ILX-651 or synthadotin) is a synthetic pentapeptide analog derived from the antimitotic depsipeptide dolastatin 15, which has progressed to Phase II clinical trials as an oncolytic agent [1] [2]. This promising therapeutic agent belongs to the class of antimitotic compounds that specifically target tubulin in cancer cells, disrupting microtubule dynamics and ultimately leading to cell cycle arrest and apoptosis [3] [4]. Tasidotin features a structural modification where the carboxyl-terminal ester group of dolastatin 15 has been replaced by a carboxy-terminal tert-butyl amide moiety, enhancing its metabolic stability while maintaining potent antitumor activity [1].
The molecular formula of Tasidotin hydrochloride is C₃₂H₅₉ClN₆O₅, with a molecular weight of 643.30100 g/mol [3]. Tasidotin functions as a microtubule assembly inhibitor, disrupting the normal dynamics of microtubule formation and leading to mitotic arrest in dividing cells [3]. Unlike many antimitotic agents that directly target tubulin polymerization, Tasidotin undergoes intracellular activation through enzymatic hydrolysis by prolyl oligopeptidase, converting it to its active metabolite P5 (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline) [1] [2]. This activated metabolite demonstrates significantly enhanced inhibition of tubulin polymerization compared to the parent compound, despite showing reduced cytotoxicity in certain cellular models [1].
The intracellular metabolism of Tasidotin follows a carefully orchestrated sequence of activation and deactivation steps that ultimately determine its therapeutic efficacy:
Primary Activation: Tasidotin is hydrolyzed intracellularly by the enzyme prolyl oligopeptidase to form the active pentapeptide metabolite P5 [1] [2]. This conversion is essential for Tasidotin's antimitotic activity, as P5 demonstrates substantially greater potency as an inhibitor of tubulin polymerization compared to the parent compound.
Secondary Metabolism: The active P5 metabolite undergoes further degradation to form P4 (N,N-dimethylvalyl-valyl-N-methylvalyl-proline) and ultimately free proline, which represents the major radiolabeled product found in cell lines studied [1]. This degradation pathway serves as a deactivation mechanism, with P4 exhibiting minimal antitubulin or cytotoxic activity compared to P5.
Metabolic Regulation: The cytotoxicity of Tasidotin in seven suspension cell lines correlated strongly with total cell uptake of the compound and was negatively affected by the extent of P5 degradation to proline and P4 [1]. When CCRF-CEM human leukemia cells were treated with N-benzyloxycarbonylprolylprolinal (BCPP), a specific inhibitor of prolyl oligopeptidase, researchers observed a 30-fold increase in the IC₅₀ of Tasidotin and a marked increase in intracellular Tasidotin levels, confirming the critical role of this enzymatic activation in the drug's mechanism of action [2].
Cell Lines: The following suspension cell lines have been used in Tasidotin studies: CCRF-CEM human leukemia cells, Burkitt lymphoma CA46 cells, and other leukemia/lymphoma lines obtained from the National Cancer Institute [1].
Culture Conditions: Grow suspension cells in RPMI 1640 medium supplemented with 5-10% fetal bovine serum (10% for Burkitt lymphoma CA46 cells) in a humidified 5% CO₂ atmosphere at 37°C [1]. Maintain cells in logarithmic growth phase at approximately 10⁶ cells/mL for all experiments.
Passaging: Subculture cells every 2-3 days to maintain optimal density and viability. Determine cell density and viability using trypan blue exclusion and a hemocytometer or automated cell counter before experimental procedures.
Drug Formulation: Prepare this compound stock solution in DMSO at a concentration of 10 mM, and store in aliquots at -20°C [1] [3]. Avoid repeated freeze-thaw cycles to maintain drug stability.
Working Solutions: Prepare serial dilutions of Tasidotin in complete culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% (v/v) in any treatment condition.
Drug Exposure: Add Tasidotin to cells in logarithmic growth phase at concentrations typically ranging from low nanomolar to micromolar levels, depending on the cell line sensitivity [1] [3]. Include vehicle control (0.1% DMSO) and blank control in each experiment.
The MTT (thiazolyl blue tetrazolium bromide) assay provides a colorimetric measurement of cell viability based on the metabolic reduction of MTT to formazan by viable cells [5]. This method has been extensively validated for cytotoxicity assessment of Tasidotin and related compounds [3].
Cell Seeding: Seed cells in 96-well flat-bottom microtiter plates at a density of 500-1000 cells per well in 100 μL of medium [3]. For suspension cells, gentle agitation may be required to ensure even distribution.
Drug Incubation: After overnight incubation to allow cell stabilization, add 100 μL of medium containing Tasidotin at appropriate concentrations to achieve the desired final concentrations in a total volume of 200 μL/well. Include at least three replicates per condition [5].
MTT Application: Following 120 hours of drug exposure, add 250 μg of MTT to each well and incubate at 37°C with 5% CO₂ for 4-6 hours [3].
Formazan Solubilization: Carefully remove the medium and resuspend the formed formazan crystals in 100 μL of DMSO. Agitate plates gently to ensure complete dissolution of crystals [5].
Absorbance Measurement: Measure absorbance at 595 nm using a microplate spectrophotometer (e.g., VERSAmax spectrophotometer). Normalize absorbance values to vehicle-treated controls to determine percentage viability [3].
Viability Calculation: Calculate percentage viability for each treatment condition using the formula: Cell viability (%) = (Absorbance_sample / Absorbance_control) × 100 [5]
Dose-Response Modeling: Fit the concentration-response data using non-linear regression analysis with appropriate software (e.g., GraphPad Prism, R). The IC₅₀ value represents the concentration of Tasidotin that produces 50% reduction in cell viability compared to vehicle-treated controls [5].
Quality Control: Ensure that vehicle control wells show robust growth and that positive control compounds (if used) demonstrate expected cytotoxicity. Experiments should be repeated in at least three independent biological replicates to account for variability.
Table 1: IC₅₀ Values of Tasidotin Across Various Suspension Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (nM) | Experimental Conditions | Reference |
|---|---|---|---|---|
| CCRF-CEM | Human leukemia | 4-200 nM (range) | 120h MTT assay | [1] |
| MDA-MB-435 | Breast carcinoma | 4 nM | 0.1 μM [³H]Tasidotin, 120h | [3] |
| HS 578-T | Breast carcinoma | 200 nM | 0.1 μM [³H]Tasidotin, 120h | [3] |
| NCI/ADR-RES | Multidrug-resistant | >200 nM | 120h MTT assay | [3] |
| Various sarcoma lines | Ewing's, rhabdomyosarcoma, osteosarcoma, synovial sarcoma | 2-320 nM (range) | 120h MTT assay | [3] |
Table 2: Metabolic Parameters of Tasidotin in Cancer Cell Lines
| Parameter | Value | Experimental Context | Significance | Reference |
|---|---|---|---|---|
| P5 tubulin inhibition | Significantly more active than Tasidotin | Purified bovine brain tubulin | Metabolic activation enhances antitubulin activity | [1] |
| P4 activity | Little antitubulin or cytotoxic activity | In vitro tubulin polymerization | Deactivation pathway | [1] |
| Prolyl oligopeptidase inhibition | 30-fold increase in IC₅₀ | CCRF-CEM with BCPP inhibitor | Confirms activation mechanism | [2] |
| Major radiolabeled metabolite | Proline | All cell lines studied | Ultimate degradation product | [1] |
| Cytotoxicity correlation | With total cell uptake | Seven suspension cell lines | Uptake critical for efficacy | [1] |
The following diagram illustrates the complete experimental workflow for assessing Tasidotin activity in suspension cell lines, from metabolic activation to IC₅₀ determination:
The following diagram details the intracellular metabolic fate of Tasidotin, highlighting both activation and deactivation pathways:
Cell Density Effects: Maintain consistent cell densities across experiments, as overcrowding can lead to nutrient depletion and altered drug sensitivity. The optimal density for most suspension lines is 10⁵-10⁶ cells/mL at treatment initiation [1].
Drug Exposure Duration: The standard 120-hour (5-day) exposure period is recommended for Tasidotin to allow for complete metabolic activation and manifestation of cytostatic effects [3]. Shorter exposures may underestimate potency due to delayed metabolic activation.
Solvent Considerations: While DMSO is the preferred solvent for Tasidotin, ensure that final concentrations never exceed 0.1% to avoid solvent-induced cytotoxicity. Include appropriate vehicle controls in every experiment.
Metabolic Inhibition Studies: When investigating the role of prolyl oligopeptidase in Tasidotin activation, use BCPP at 10-50 μM concentration, which has been shown to effectively inhibit Tasidotin activation without direct cytotoxicity [1] [2].
High Variability in Replicates: This often results from uneven cell distribution in suspension cultures. Ensure thorough mixing before plating and consider using specialized suspension culture plates with enhanced mixing capabilities.
Shallow Dose-Response Curves: May indicate incomplete drug dissolution, excessive cell density, or insufficient exposure time. Confirm drug solubility and consider extending exposure duration to 144 hours for resistant cell lines.
Inconsistent MTT Formazan Formation: Can occur due to inadequate incubation time, expired MTT reagent, or improper storage. Freshly prepare MTT solution and confirm proper reduction in control wells before proceeding with experimental measurements.
The protocols described herein provide a standardized methodology for evaluating the cytotoxic potential of Tasidotin in suspension cell lines, with specific attention to its unique metabolic activation requirements. The integration of standard IC₅₀ determination with an understanding of Tasidotin's intracellular metabolism allows for more accurate prediction of drug sensitivity across different cellular contexts. These application notes highlight the critical importance of considering drug metabolism and activation pathways when evaluating the potency of prodrug compounds like Tasidotin in preclinical models.
The finding that Tasidotin cytotoxicity correlates with total cellular uptake rather than extracellular concentration [1] underscores the need for careful interpretation of IC₅₀ values in the context of cellular pharmacokinetics. Furthermore, the substantial impact of prolyl oligopeptidase inhibition on Tasidotin efficacy [2] suggests that inter-individual variations in this enzyme's activity could significantly influence treatment response in clinical settings. These protocols provide a foundation for further investigation of Tasidotin's mechanism of action and for screening novel analogs with improved metabolic stability and therapeutic indices.
The table below summarizes key design elements and findings from a pivotal Phase I study of tasidotin, which can inform the design of combination trials [1].
| Protocol Element | Details |
|---|---|
| Compound | Tasidotin hydrochloride (ILX651), a third-generation dolastatin-15 analogue [1]. |
| Primary Objectives | Determine safety, tolerability, and pharmacokinetics; seek preliminary evidence of anticancer activity [1]. |
| Patient Population | 30 patients with advanced solid malignancies [1]. |
| Dosing Schedule | 30-minute IV infusion, weekly for 3 weeks, every 28 days [1]. |
| Dose Levels Tested | 7.8 to 62.2 mg/m² [1]. |
| Recommended Phase II Dose | 46.8 mg/m² on the weekly schedule [1]. |
| Dose-Limiting Toxicity (DLT) | Neutropenia (complicated by fever or precluding treatment on day 15) [1]. |
| Common Non-Hematologic Toxicity | Generally mild to moderate; Grade 3 toxicities included diarrhea and vomiting [1]. |
| Pharmacokinetics | Mildly nonlinear [1]. |
| Evidence of Activity | One minor response (non-small cell lung carcinoma); one patient with stable disease (hepatocellular carcinoma, 11 months) [1]. |
Combining tasidotin with other agents requires a mechanistic rationale. The most validated approach, derived from its structural relatives, is its use in Antibody-Drug Conjugates (ADCs).
This protocol outlines a hypothetical Phase Ib study combining tasidotin with a platinum-based agent (e.g., Cisplatin) for advanced solid tumors.
1. Study Schema and Workflow The following diagram illustrates the key stages of the proposed clinical trial.
2. Detailed Methodology
3. Safety and Toxicity Management
While tasidotin's journey as a single agent has been limited, its mechanism of action and the clinical success of its analogue payloads in ADCs provide a strong rationale for its investigation in combination therapies. The proposed protocol offers a template for a systematic and safe evaluation of tasidotin with cisplatin. Future research should also explore its potential as a payload in novel ADCs, a path that has proven highly successful for its chemical cousins [2].
The following table summarizes the core issues and the primary structural solutions explored to enhance Tasidotin's metabolic stability.
| Aspect | Key Challenge | Proposed Solution | Chemical Modification | Reported Outcome |
|---|---|---|---|---|
| Metabolic Pathway | Rapid degradation by proteases (e.g., Prolyl Oligopeptidase, POP) [1]. | N/A (Describes the problem) | N/A | Sequential cleavage, first to active M1 (C-carboxylate), then to less active M2 [1] [2]. |
| C-terminal Stability | The terminal secondary amide is a site of enzymatic cleavage [2]. | Convert secondary amide to a tertiary amide [2]. | Incorporate N-alkyl substituents via Ugi-multicomponent reaction (Ugi-MCR) [2]. | Increased proteolytic stability; however, antiproliferative activity was generally not improved and in some cases was lost [2]. |
| Proline Residue | The proline residue is a key site for cleavage by POP [1]. | Replace proline with other N-substituted amino acid residues [2]. | Use Ugi-MCR to create a tertiary amide isostere replacing the proline residue [2]. | Alters the molecule's conformation; impact on activity varies and requires experimental validation [2]. |
Here is a detailed methodology for key experiments to test the stability of modified Tasidotin analogs, based on the mechanisms outlined in the search results.
1. Objective: To determine if structural modifications successfully inhibit degradation by Prolyl Oligopeptidase (POP). 2. Principle: The experiment measures the rate of conversion of a Tasidotin analog into its metabolite M1 (tasidotin C-carboxylate) in the presence of a purified POP enzyme. A slower conversion rate indicates higher metabolic stability [1]. 3. Materials: * Test Compounds: Tasidotin (positive control) and its stabilized analogs. * Enzyme: Highly purified Prolyl Oligopeptidase (e.g., from Flavobacterium meningosepticum) [1]. * Reference Standard: Authentic sample of metabolite M1. * Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.0. * Inhibitor (Optional): Z-prolyl-prolinal (a competitive POP inhibitor) for control experiments [1]. * Analytical Instrumentation: HPLC or LC-MS system. 4. Procedure: 1. Reaction Setup: Prepare a reaction mixture containing the test compound and the POP enzyme in phosphate buffer. 2. Incubation: Incubate the mixture at 37°C. 3. Sampling: Withdraw aliquots at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes). 4. Reaction Termination: Stop the reaction in each aliquot immediately by adding an equal volume of acetonitrile or acid. 5. Analysis: Centrifuge the samples and analyze the supernatant by HPLC or LC-MS. 6. Quantification: Measure the peak areas corresponding to the parent drug and the M1 metabolite. Calculate the concentration of each over time. 5. Data Interpretation: Compare the half-life of the modified analogs against the original Tasidotin. A longer half-life confirms reduced degradation by POP.
The diagram below outlines a logical workflow to diagnose and address metabolic instability issues with Tasidotin analogs during experiments.
Tasidotin metabolic instability diagnostic workflow
The search results indicate that while modifying the C-terminal amide to a tertiary structure is a sound approach to block the initial metabolic step, it does not consistently yield more potent compounds [2]. Future research could focus on:
Q: What is the primary mechanism of Tasidotin, and how is it activated and deactivated within cells?
A: Tasidotin is a prodrug that requires intracellular activation. Its primary mechanism involves microtubule targeting, but its efficacy is modulated by a critical activation and deactivation pathway [1].
Troubleshooting Insight: A observed lack of efficacy despite adequate Tasidotin dosing could be due to inefficient conversion to P5 or rapid degradation of P5 to inactive metabolites. The cytotoxicity of Tasidotin correlates with total cell uptake and is negatively affected by the extent of P5 degradation [1].
Q: What are the critical experimental parameters for evaluating Tasidotin's activity and metabolism in vitro?
A: The core methodologies for studying Tasidotin's effects and handling common experimental issues are outlined below.
Table 1: Key In Vitro Assays for Tasidotin Analysis
| Assay Objective | Detailed Protocol Summary | Key Parameters & Troubleshooting |
|---|
| Tubulin Polymerization Inhibition [1] | Follow assembly of purified tubulin (e.g., 1-3 mg/mL) turbidimetrically at 350 nm. Incubate with compound (various concentrations) and monitor for 20 minutes. | - Negative Control: DMSO vehicle.
Q: What pharmacokinetic and toxicity data should inform dosing schedules in preclinical models?
A: Key data from clinical studies can guide the design of in vivo experiments. The recommended Phase II dose for a weekly schedule was established at 46.8 mg/m² [2] [3].
Table 2: Key Pharmacokinetic & Toxicity Profile (Phase I Data) [2] [3]
| Parameter | Findings | Implication for Preclinical Modeling |
|---|---|---|
| Dose-Limiting Toxicity (DLT) | Neutropenia (complicated by fever in some cases) at doses > 46.8 mg/m². | Monitor white blood cell counts closely in animal studies. Dose schedules can be optimized to allow neutrophil recovery. |
| Other Toxicities | Non-hematologic toxicities were generally mild (manageable diarrhea, vomiting). Mild neurosensory symptoms. No significant cardiovascular toxicity. | Suggests a favorable pre-clinical safety profile compared to other dolastatin analogs. |
| Pharmacokinetics | Exhibited mild nonlinear kinetics. The active carboxylate metabolite is a key driver of efficacy. | In vivo activity may not be directly predictable from parent drug concentration alone. Focus on measuring active metabolites. |
Q: How can I confirm that prolyl oligopeptidase is involved in Tasidotin activation in my cell model?
A: You can use a specific enzyme inhibitor to probe this mechanism, as illustrated in the workflow below.
Protocol Details:
Q: We suspect rapid metabolic deactivation is causing resistance. How can we test this?
A: The "P5 to Proline" deactivation pathway is a key suspect. Compare the metabolic fate of Tasidotin between resistant and parental cell lines.
To optimize Tasidotin exposure against tumor resistance, focus on these core strategies:
| Parameter | Dosing Schedule 1: Days 1, 3, 5 every 3 weeks [1] | Dosing Schedule 2: Weekly for 3 weeks every 4 weeks [2] |
|---|---|---|
| Recommended Phase II Dose | 34.4 mg/m² | 46.8 mg/m² |
| Dose-Limiting Toxicity (DLT) | Neutropenia | Neutropenia (including febrile neutropenia) |
| Other Common Toxicities | Fatigue, anemia, nausea, anorexia, vomiting, alopecia, diarrhea [1] | Diarrhea, vomiting; mild neurosensory symptoms [2] |
| Key Monitoring Advice | Monitor blood counts closely, especially neutrophils. | Closely monitor for neutropenia and its complications before each dose. |
| Dose Modification Guidance | Dose reduction required due to DLT at 45.7 mg/m² [1] | Dose reduction recommended for managing toxicity; higher doses precluded treatment on day 15 due to neutropenia [2] |
The following diagram illustrates a proposed clinical workflow for monitoring and managing patients receiving Tasidotin, based on the studies cited.
To effectively manage Tasidotin-induced neutropenia in a clinical or research setting, consider the following protocols derived from the studies and general principles for managing hematologic toxicity.
Baseline Risk Assessment: Before initiating therapy, conduct a thorough patient evaluation. Key risk factors for severe neutropenia identified in studies of similar agents include pre-existing anemia and baseline liver dysfunction [3]. Addressing modifiable factors before treatment may improve patient resilience.
Dose Modification Strategy: The recommended Phase II doses were established precisely to balance efficacy and the toxicity risk.
Proactive Supportive Care: The studies noted that nonhematologic toxicities were generally manageable [2] [1]. Implement proactive management for common side effects like nausea, vomiting, and diarrhea with standard antiemetic and supportive medications. This helps maintain a patient's overall condition and may prevent complications that exacerbate myelosuppression.
Understanding Tasidotin's metabolic fate in cells is the first step in diagnosing stability issues. The compound undergoes a sequential activation and degradation process [1].
The metabolic journey involves conversion to the active P5 metabolite, which is then degraded into inactive components. The following table summarizes the activity and fate of these key compounds [1].
| Compound | Anti-tubulin Polymerization Activity | Cytotoxic Activity | Role in Metabolism |
|---|---|---|---|
| Tasidotin (Parent) | Less active than P5 | Highly cytotoxic | Prodrug; intracellularly hydrolyzed to P5 |
| P5 Metabolite | Most active inhibitor | 60-fold less cytotoxic than Tasidotin | Active metabolite; further degraded to P4 |
| P4 Metabolite | Little activity | Little activity | Inactive degradation product |
| Proline | N/A | N/A | Final major degradation product |
Here are common challenges and methodological approaches for investigating Tasidotin stability.
FAQ 1: The cytotoxic effect of Tasidotin is weaker than expected in my cell line. What could be happening?
A poor cytotoxic response often points to insufficient levels of the active P5 metabolite. This can be due to:
To diagnose this, it is crucial to directly measure the intracellular levels of Tasidotin, P5, and P4 using the analytical method described below, rather than relying solely on cytotoxicity readouts.
FAQ 2: How can I experimentally confirm Tasidotin metabolism in my cell model?
You can adapt the following HPLC-based protocol to quantify Tasidotin and its metabolites in cell extracts [1].
FAQ 3: Can I modulate Tasidotin's metabolism to investigate the pathway?
Yes. Research indicates that the enzyme prolyl oligopeptidase is likely responsible for the intracellular hydrolysis of Tasidotin to P5 [1]. You can use an inhibitor to perturb this step.
N-benzyloxycarbonylprolylprolinal (BCPP)This experimental approach is valuable for validating the role of specific enzymes in the metabolic pathway.
| Factor | Description & Impact |
|---|---|
| Cell Seeding Density [1] | High cell density can artificially increase IC50 (conferring apparent chemoresistance); density-dependent variation is an inherent property of cancer cells. |
| Assay Duration (Time Dependency) [2] | IC50 is time-dependent; different assay endpoints (e.g., 24h vs. 72h) yield different values as control and treated populations grow at different rates. |
| Choice of Cell Line [3] | A drug highly potent in one cell line may be far less effective in another due to different genetic backgrounds and molecular features. |
| Technical & Biological Variability [4] | Measurement noise and biological replicates can significantly affect IC50 estimates, especially when data points are not in the ideal linear response range. |
| Strategy | Principle & Application |
|---|---|
| Use the Limiting Dilution Assay [1] | Measures IC50 across a range of seeding densities, providing a "density-dependent IC50 spectrum" for an unbiased view of chemoresponsiveness. |
| Adopt Growth Rate-Based Metrics (ICr₀ & ICrmed) [2] | Uses effective growth rate (a time-independent parameter) to calculate drug concentration for zero growth rate (ICr₀) or half of control growth rate (ICrmed). |
| Apply Advanced Statistical Models [4] | Employs multilevel mixed-effects models that analyze all dose-response data across cell lines and drugs simultaneously, improving precision and reducing extreme estimates. |
| Implement Mechanistic Modeling [5] | Uses computational models of signaling pathways to simulate drug interventions and understand how cell-specific contexts (e.g., gene expression) affect drug mechanisms. |
| Employ Interaction-Specific Methods (e.g., SPR) [6] | Uses Surface Plasmon Resonance to determine IC50 for specific ligand-receptor interactions, removing cellular context variability for mechanistic studies. |
Here are detailed workflows for two recommended strategies:
This method replaces a single endpoint measurement with the calculation of a time-independent effective growth rate.
This method systematically evaluates how cell density influences drug response.
Q1: What is the core relationship between POP and Tasidotin? Tasidotin acts as a prodrug that requires activation by POP. POP performs the initial hydrolysis of Tasidotin, cleaving it to form its primary active metabolite, known as P5 (or M1, tasidotin C-carboxylate) [1] [2] [3]. This activation is critical for its anti-tubulin and cytotoxic effects.
Q2: How do POP inhibitors affect Tasidotin's potency? The effect depends on the experimental context. In cellular settings, POP inhibitors reduce Tasidotin's cytotoxicity. This is because they block the conversion of Tasidotin into the active P5 metabolite [1] [3]. For example, the POP inhibitor BCPP led to a 30-fold increase in the IC₅₀ of Tasidotin in human leukemia cells, meaning the drug became much less potent [1] [3].
Q3: Does P5 require further processing? Yes, P5 is not the final metabolite. It can be further degraded by cellular enzymes to P4 and proline [1] [3]. Since P4 has minimal anti-tubulin or cytotoxic activity, this degradation pathway represents a deactivation step [1] [3].
Q4: Do POP inhibitors also affect the deactivation of P5? Evidence suggests that POP is probably not the enzyme responsible for converting P5 to P4. The inhibitor BCPP increased the IC₅₀ of P5, whereas inhibiting its deactivation should have made it more potent [1] [3]. The enzyme that degrades P5 to P4 remains unidentified.
The table below summarizes key quantitative data on the effects of POP inhibitors and Tasidotin metabolites.
| Compound / Inhibitor | Experimental System | Key Finding | Reported Value | Citation |
|---|---|---|---|---|
| Tasidotin (parent drug) | Various cancer cell lines | Cytotoxicity (IC₅₀) | Often in low nanomolar range | [1] |
| P5 (active metabolite) | Purified bovine brain tubulin | Inhibition of tubulin polymerization | More active than Tasidotin | [1] |
| P5 (active metabolite) | MCF-7 human breast carcinoma cells | Cytotoxicity (IC₅₀) | >60-fold less cytotoxic than Tasidotin | [1] |
| P4 (deactivation metabolite) | Tubulin polymerization & cytotoxicity assays | Anti-tubulin & cytotoxic activity | Little to no activity | [1] [3] |
| BCPP (POP inhibitor) | CCRF-CEM human leukemia cells | Increase in Tasidotin IC₅₀ (reduced potency) | 30-fold increase | [1] [3] |
| BCPP (POP inhibitor) | CCRF-CEM human leukemia cells | Increase in P5 IC₅₀ | 4-fold increase | [1] [3] |
This protocol is adapted from methods used to investigate the intracellular metabolism of Tasidotin [1].
Objective: To determine the effect of a POP inhibitor on the intracellular activation and cytotoxicity of Tasidotin.
Materials:
Method:
Cell Culture & Treatment:
Cell Harvesting and Metabolite Extraction:
Metabolite Separation and Analysis:
Cytotoxicity Assay (Parallel Experiment):
Expected Outcome: In the presence of an effective POP inhibitor, HPLC analysis will show higher intracellular levels of unmetabolized Tasidotin and lower levels of the P5 metabolite. The cytotoxicity assay should show a higher IC₅₀ value, indicating reduced Tasidotin potency.
The following diagrams illustrate the metabolic fate of Tasidotin and the experimental workflow for investigating POP inhibitor effects.
Q: What is the fundamental mechanism I need to understand to enhance Tasidotin's antitumor effect?
A: Tasidotin itself is a prodrug. Its main antitumor activity is attributed to its metabolite, Tasidotin-C-carboxylate. This metabolite is formed by the enzyme prolyl oligopeptidase and works by suppressing microtubule dynamics without significantly affecting polymer mass, leading to mitotic arrest and cell death [1] [2]. Preclinical evidence confirms that inhibiting its conversion to the carboxylate metabolite completely abolishes Tasidotin's antitumor activity [1].
Key Implication: Your research strategies should focus on optimizing the conversion, delivery, and retention of Tasidotin-C-carboxylate within the tumor microenvironment.
The table below summarizes the core strategies and their rationales.
| Strategy | Mechanism / Rationale | Key Experimental Evidence / Considerations |
|---|---|---|
| Inhibit Enzyme for Conversion | Use competitive antagonist (e.g., Z-prolyl prolinal) of prolyl oligopeptidase to block conversion of Tasidotin to its active metabolite [1]. | Paradoxical finding: Enzyme inhibition reduced metabolite formation and abolished antitumor activity, confirming Tasidotin as a prodrug. Use this to study mechanism, not as an enhancement strategy [1]. |
| Leverage Tumor Microenvironment | Exploit characteristics of solid tumors like acidic pH and hypoxia that can influence drug uptake, retention, and activity [3]. | Tumor carboxylate concentrations were found to be much higher than in plasma, suggesting active processes or retention in tumor tissue [1]. |
| Address Multidrug Resistance (MDR) | Co-administer MDR reversal agents to inhibit efflux pumps (e.g., P-glycoprotein) that may expel the drug from cancer cells [4]. | While not directly tested with Tasidotin, other marine-derived compounds (e.g., Agosterol A, Sipholenol A) have shown success in reversing MDR [4]. |
| Optimize Dosing Schedule | Adjust administration schedule to maximize metabolite exposure in tumors based on pharmacokinetic (PK) and pharmacodynamic (PD) data. | Clinical trials established a recommended phase II dose of 46.8 mg/m² on a weekly-for-3-weeks schedule; PK showed mild non-linearity [5]. |
Here are detailed methodologies for key experiments cited in the strategies.
1. Protocol: Pharmacokinetic (PK) Study of Tasidotin and Tasidotin-C-carboxylate in Xenograft Models
This protocol is based on the study that characterized the metabolite's pharmacokinetics [1].
2. Protocol: Assessing the Prodrug Mechanism Using Enzyme Inhibition
This protocol validates the critical role of prolyl oligopeptidase [1].
The following diagram illustrates the logical workflow and key findings from these core experiments.
Q: Our in vivo results show high variability in tumor metabolite concentrations. What could be the cause?
A: This is a common challenge rooted in the tumor microenvironment (TME) [3].
Q: We suspect the development of resistance in our cell lines. How can we investigate this?
A: Resistance to microtubule-targeting agents like Tasidotin can arise from several mechanisms [6].
Based on current data, promising areas for further investigation include:
Understanding tasidotin's behavior in biological systems is crucial for anticipating stability challenges in experimental settings.
The metabolic pathway indicates that tasidotin's stability is enzymatically mediated. The enzyme prolyl oligopeptidase is identified as responsible for the initial activation step [1]. Inhibition of this enzyme can significantly alter intracellular drug levels and potency.
Although direct buffer stability studies are not available in the searched literature, the following table summarizes key physicochemical and handling information inferred from related research:
| Aspect | Key Information | Source / Context |
|---|---|---|
| Chemical Structure | Analog of dolastatin-15; carboxy-terminal tert-butyl amide [1]. | Synthetic modification to improve properties. |
| In Vivo Metabolic Stability | Converted intracellularly to active metabolite (P5), then degraded to inactive proline [1]. | Indicates susceptibility to enzymatic hydrolysis. |
| Recommended Handling | General practice: store lyophilized powders at -20°C or below; prepare fresh working solutions in buffer; avoid repeated freeze-thaw cycles. | Standard protocol for peptide-based investigational agents. |
Based on the stability profile, here are common issues and recommended actions:
| Problem | Possible Cause | Recommended Action |
|---|---|---|
| Low or Variable Anticancer Activity | Degradation of tasidotin in buffer before cellular exposure. | Use fresh buffer solutions; confirm stability under specific buffer conditions (pH, temperature) with analytical methods (HPLC). |
| Inconsistent intracellular conversion to the active P5 metabolite. | Account for cell line-specific differences in prolyl oligopeptidase activity [1]. | |
| Unexpectedly Low Cytotoxicity | High metabolic deactivation of the active P5 metabolite to proline. | This is a known metabolic pathway; consider it when interpreting efficacy data [1]. |
Q: What is the recommended storage condition for tasidotin? A: While specific long-term stability studies are not detailed in the available sources, the common practice for peptide-based investigational drugs is to store the lyophilized powder at -20°C or lower in a dry environment. Solutions for dosing in clinical studies were prepared for intravenous infusion [2], implying short-term stability in solution, but for research, it is prudent to prepare fresh working solutions and avoid repeated freeze-thaw cycles of stock solutions.
Q: Does tasidotin cross the cell membrane? A: Yes, the parent tasidotin molecule is taken up by cells, as this is a prerequisite for its intracellular activation to the P5 metabolite [1].
Q: What is the relationship between tasidotin and dolastatin? A: Tasidotin (ILX651) is a third-generation, synthetic analog of the marine natural product dolastatin-15 [2] [1]. A key structural modification is the replacement of the terminal ester in dolastatin-15 with a more stable tert-butyl amide group in tasidotin, which was designed to improve its pharmacological properties.
To obtain the specific stability data you need, consider conducting an in-house study.
The table below compares the two primary schedules investigated in phase I clinical trials for patients with advanced solid tumors.
| Schedule | Recommended Phase II Dose | Dose-Limiting Toxicity (DLT) | Principal Toxicities | Key Clinical Findings |
|---|---|---|---|---|
| Weekly for 3 weeks, every 28 days [1] [2] | 46.8 mg/m² | Neutropenia (at doses >46.8 mg/m²) [1] | Neutropenia; non-hematologic toxicities were generally mild to moderate (e.g., grade 3 diarrhea/vomiting) [1] | Manageable toxicity profile; evidence of antitumor activity (e.g., minor response in NSCLC, stable disease in hepatocellular carcinoma) [1] |
| Daily for 5 days, every 3 weeks [3] | 27.3 mg/m²/day | Neutropenia (grade 4) at 27.3 mg/m²/day; also ileus & elevated transaminases at 36.3 mg/m²/day [3] | Neutropenia, elevated transaminases, alopecia, fatigue, nausea [3] | Favorable profile vs. other antitubulin agents (lack of severe neuropathy); antitumor activity observed (e.g., complete response in melanoma) [3] |
Understanding Tasidotin's unique mechanism is crucial for troubleshooting experimental outcomes.
The following diagram illustrates the intracellular metabolic pathway of Tasidotin:
For researchers investigating Tasidotin's effects in the lab, here are key methodologies based on published studies.
This protocol is used to demonstrate that Tasidotin's cytotoxicity depends on its conversion to P5 by prolyl oligopeptidase [4] [5].
This method characterizes the disposition of Tasidotin and its active metabolite in different tumor environments [4].
| Feature | Dolastatin-15 | Tasidotin (ILX651) | Key Metabolite (P5 / Tasidotin C-carboxylate) |
|---|---|---|---|
| Chemical Class | Depsipeptide (contains an ester bond) [1] | Synthetic analog (tert-butyl amide) [1] | Pentapeptide (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline) [1] [2] |
| Primary Target | Tubulin, Vinca domain [3] | Prodrug; activated intracellularly to P5, which targets tubulin [1] | Tubulin [1] |
| Tubulin Polymerization Inhibition (IC₅₀) | ~23 μM [3] | Less active than P5 [1] | More active than Tasidotin, Cemadotin, and Dolastatin-15 [1] |
| Cytotoxicity (IC₅₀ values) | L1210 murine leukemia: 3 nM [3] Human Burkitt lymphoma: 3 nM [3] CHO cells: 5 nM [3] | Varies by cell line; potency is influenced by cellular uptake and metabolism to P5 [1] | Less cytotoxic than Tasidotin in MCF-7 breast cancer cells [1] | | Key Mechanism Insight | Potent cellular effects despite weak direct tubulin binding in cell-free systems [3] | Acts as a prodrug; intracellular activation by prolyl oligopeptidase to P5, followed by deactivation to P4 and proline [1] | More potent inhibitor of microtubule assembly and dynamics; considered the active metabolite [1] | | Clinical Development Status | Preclinical natural product lead [4] | Progressed to Phase II clinical trials; showed a favorable toxicity profile but insufficient efficacy [2] [5] [6] | N/A (Metabolite) |
The comparative data in the table above were generated using established biochemical and cellular assays. Here are the detailed methodologies for the core experiments cited.
Inhibition of Tubulin Polymerization [1] [3]
Cell Culture and Cytotoxicity (IC₅₀) Determination [1]
Intracellular Metabolism Studies [1]
The metabolic activation and deactivation pathway of Tasidotin is central to understanding its mechanism. The following diagram illustrates this intracellular journey.
The table below summarizes the key differences in activity between tasidotin and its metabolite, P5.
| Parameter | Tasidotin (Parent) | P5 Metabolite (Tasidotin C-Carboxylate) |
|---|---|---|
| Cytotoxicity (IC₅₀ in MCF-7 cells) | ~63 nM [1] | >60-fold less cytotoxic than tasidotin [2] [1] |
| Inhibition of Tubulin Polymerization (IC₅₀) | ~30 µM (weak inhibitor) [1] | Significantly more active than tasidotin [2] [3] |
| Primary Antimitotic Mechanism | Suppression of microtubule dynamics [1] | Suppression of microtubule dynamics [1] |
| Microtubule Polymer Mass | No detectable effect at effective concentrations [1] | Information not explicitly stated in search results |
| Role in Action | Prodrug [4] | Active metabolite [4] |
For your experimental work, here are the methodologies used to generate the data in the literature.
The cytotoxicity of tasidotin and P5 was typically determined using cell viability assays.
The direct interaction of the compounds with tubulin was measured by an in vitro turbidity assay.
Radiolabeled compounds and HPLC were used to track metabolism.
Tasidotin undergoes intracellular conversion to its active form and subsequent deactivation, which is crucial for its mechanism of action. The following diagram illustrates this pathway:
| Feature | Tasidotin | Cemadotin |
|---|---|---|
| Generic Name | Tasidotin (formerly ILX651) [1] | Cemadotin (LU103793) [2] [3] |
| Status | Has reached Phase II clinical trials [4] [5] | Experimental; clinical trials showed marginal results [4] |
| Origin | Synthetic analog of Dolastatin 15 [4] [5] | Synthetic analog of Dolastatin 15 [4] |
| Chemical Structure | Carboxy-terminal tert-butyl amide [4] [5] | Carboxy-terminal benzyl amide (inferred from structure-activity relationship) [4] |
| Primary Molecular Target | Tubulin (Vinca domain) [1] | Tubulin (Vinca domain) [2] |
| Key Antimitotic Mechanism | Suppresses microtubule dynamics without significant change in polymer mass; inhibits tubulin polymerization [1] | Suppresses microtubule dynamics; inhibits tubulin polymerization [2] |
| Metabolic Activation | Activated intracellularly to metabolite P5 [4] [5] | Activated intracellularly to metabolite P5 [4] |
| Metabolic Deactivation | P5 is further degraded to inactive P4 and proline [4] [5] | Information not specific in search results |
The understanding of these drugs' mechanisms is derived from specific experimental protocols.
The following diagram illustrates the intracellular metabolic pathway of Tasidotin:
The comparative data suggests that while Tasidotin and Cemadotin share a common origin and primary target, differences in their metabolic fate and specific mechanisms of action on microtubule dynamics may influence their clinical efficacy. Tasidotin's progression to more advanced trial phases indicates a potentially more favorable profile.
| Species | Key PK Parameters & Findings | Experimental Protocol Details |
|---|
| Mouse (nude, xenograft) | Tasidotin: Extensive conversion to active metabolite (Tasidotin-C-carboxylate). Metabolite: Tumor concentrations much higher than in plasma; contributes 17-49% to total tumor exposure. Half-life in tumors: several hours. Prodrug Nature Confirmed: Pretreatment with Z-prolyl-prolinal (enzyme inhibitor) reduced metabolite formation by ~80% and abolished antitumor activity [1] [2]. | Dosing: Single IV dose of Tasidotin (20, 53, 120 mg/kg) or its metabolite (150 mg/kg). For inhibition studies, Z-prolyl-prolinal (5 mg/kg) administered 1 hour prior to Tasidotin [1] [2]. Sampling: Plasma and tumor tissue collected at multiple time points post-dose. Concentrations of Tasidotin and its metabolites quantified. Tumor growth was monitored in a parallel study [1]. | | Human (Phase I Trial) | Tasidotin: Exhibits mild nonlinear pharmacokinetics. Metabolite: Tasidotin-C-carboxylate shows linear kinetics. The recommended Phase II dose was 46.8 mg/m² administered as a 30-minute IV infusion weekly for 3 weeks every 28 days. Dose-limiting toxicity was neutropenia [3]. | Dosing: IV infusion on a weekly-for-3-weeks-every-4-weeks schedule, with doses ranging from 7.8 to 62.2 mg/m² [3]. Sampling: Plasma and urine sampled to characterize the pharmacokinetics of Tasidotin and its metabolites [3]. | | Non-Human Primate | Tasidotin: Plasma AUC: 30 ± 10 µM·min; Half-life: 27 ± 4 min; Clearance: 44 ± 14 mL/min/kg [4]. CSF Penetration: CSF-to-plasma AUC ratio for Tasidotin was 1.1 ± 0.4, indicating excellent penetration of the blood-brain barrier [4]. | Dosing: Single IV dose of 0.75 mg/kg Tasidotin [4]. Sampling: Simultaneous plasma and cerebrospinal fluid (CSF) samples collected via a catheter at multiple time points. Concentrations of Tasidotin and its metabolites were determined in both matrices [4]. |
The comparative data comes from well-established in vivo models and clinical trials. The diagrams below outline the core metabolic pathway and the general workflow for these pharmacokinetic studies.
Figure 1: Metabolic Activation Pathway of Tasidotin. Tasidotin acts as a prodrug that is converted to its active form, Tasidotin-C-carboxylate, by the enzyme prolyl oligopeptidase. Inhibition of this enzyme blocks both metabolite formation and antitumor efficacy, confirming the metabolite's critical role [1] [2].
Figure 2: General Workflow for Tasidotin Pharmacokinetic Studies. The process begins with intravenous administration of Tasidotin or its metabolite, followed by serial collection of biological samples (plasma, tumor tissue, or CSF). Samples are analyzed using specific methods like LC-MS/MS, and concentration-time data are used to calculate key pharmacokinetic parameters [1] [4].
Tasidotin's activity stems from its unique mechanism as an antimitotic agent, which has been elucidated through specific experimental protocols.
Tasidotin is a synthetic, third-generation pentapeptide analog of the marine natural product dolastatin-15 [1] [2] [3]. It is a prodrug that requires intracellular activation to exert its effect. The established mechanism involves:
The following diagram illustrates the intracellular metabolic pathway of Tasidotin:
The data on Tasidotin's activity and mechanism are derived from standardized experimental methods:
The following diagram outlines the experimental workflow for evaluating Tasidotin's activity:
Tasidotin belongs to a broader class of promising anticancer agents derived from marine organisms. The table below places it in context with other related compounds.
| Compound Name | Marine Origin | Chemical Class | Mechanism of Action | Development Status |
|---|---|---|---|---|
| Tasidotin | Dolastatin-15 (from cyanobacteria) [4] | Peptide [4] | Microtubule depolymerization (prodrug activated to P5) [1] [4] | Phase II [4] |
| Soblidotin | Bacteria [4] | Peptide [4] | Microtubule depolymerization [4] | Phase I/II [4] |
| Eribulin Mesylate | Sponge (Halichondria okadai) [5] [4] | Macrocyclic ketone [4] | Antimitotic; inhibits microtubule dynamics [5] [4] | FDA Approved (2016) [4] |
| Trabectedin | Tunicate [5] [4] | Alkaloid [4] | Growth inhibition; binds DNA minor groove [5] | FDA/EMA Approved (2007/2015) [4] |
| Brentuximab Vedotin | Mollusk (Dolastatin-10 analog) [5] | Antibody-Drug Conjugate (ADC) [5] [4] | CD30-directed ADC; delivers microtubule disruptor [5] | FDA/EMA Approved (2011) [4] |
Health Hazard